1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-12-7-11(10-3-5-14-6-4-10)15-16(12)8-9-1-2-9/h3-7,9H,1-2,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHOGHUTSKCIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with cyclopropylmethyl and pyridin-4-yl substituents, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique substitution pattern of this compound allows it to modulate various biological pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
Pharmacological Profiles
Research indicates that this compound exhibits various pharmacological activities, including:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar pyrazole derivatives is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol | Structure | Moderate anti-inflammatory activity |
| 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol | Structure | Lower anticancer efficacy compared to pyridin-4-yl variant |
This table illustrates how the position of the pyridinyl substituent affects both the chemical reactivity and biological activity of these compounds.
In Vivo Studies
Several in vivo studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Toxicity Assessments : Research has indicated that this compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
- Efficacy in Disease Models : In animal models of arthritis, treatment with this compound resulted in significant reductions in joint inflammation and pain, suggesting its potential as an anti-inflammatory agent.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the activity of specific enzymes associated with cancer progression. For instance:
- Enzyme Inhibition : The compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Research Applications
The unique structure and biological activity of this compound make it a valuable candidate for further research in medicinal chemistry. Potential applications include:
- Drug Development : As a lead compound for developing new anti-inflammatory or anticancer drugs.
- Biological Research : To explore its interactions with various biological molecules and pathways.
Comparison with Similar Compounds
Key Observations :
- Regioisomer Impact : Exchanging substituent positions (e.g., 3-pyridin-4-yl vs. 4-pyridin-4-yl) drastically alters target specificity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl) derivatives lose p38α inhibition but gain pan-kinase activity against cancer targets like VEGFR2 and B-Raf .
- Substituent Effects : Bulky aryl groups at position 1 (e.g., 2,4,6-trichlorophenyl) enhance kinase promiscuity, while smaller alkyl groups (e.g., cyclopropylmethyl) may improve pharmacokinetics .
Q & A
Q. Basic
- NMR spectroscopy : Look for δ ~5.18 ppm (pyrazole C-H), δ ~3.85 ppm (methoxy groups in intermediates), and pyridinyl proton signals at δ ~8.5–9.0 ppm .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 437.41 for nitrobenzamide derivatives) .
- IR spectroscopy : Amine N-H stretches (~3250 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) .
How can researchers evaluate the biological activity of this compound, and what assays are most relevant?
Q. Advanced
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition screens (e.g., JAK2 or p38 MAPK) using fluorescence-based assays .
What structural modifications enhance this compound’s pharmacological activity?
Q. Advanced
- Substituent effects :
- Derivatization : Acylation with 3,5-dinitrobenzoyl chloride increases antimicrobial activity (e.g., M. tuberculosis MIC = 2 µg/mL) .
How should researchers address contradictions in reported biological data for pyrazole-5-amine derivatives?
Q. Advanced
- Source of discrepancies :
- Statistical validation : Use triplicate experiments and IC₅₀ confidence intervals .
What computational methods predict binding modes of this compound with target proteins?
Q. Advanced
- Molecular docking :
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
What challenges arise during scale-up synthesis, and how can they be mitigated?
Q. Advanced
- Key issues :
- Process safety : Monitor exothermic reactions (e.g., POCl₃ cyclization) using jacketed reactors .
How is metabolic stability assessed for this compound in preclinical studies?
Q. Advanced
- Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound via LC-MS/MS .
- CYP450 inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent substrates .
What crystallographic parameters define the solid-state structure of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
